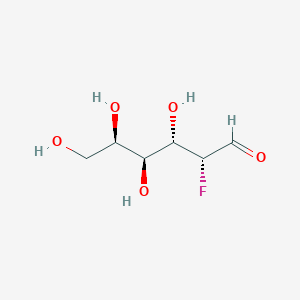

FDGal

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R)-2-fluoro-3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYNUTHNTBLRMT-KCDKBNATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)F)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C=O)F)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51146-53-3 | |

| Record name | 2-Deoxy-2-fluorogalactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051146533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DEOXY-2-FLUOROGALACTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5W0CEJ232 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Fluorescein di-β-D-galactopyranoside (FDGal) for Researchers and Drug Development Professionals

Introduction

Fluorescein di-β-D-galactopyranoside (FDG), often referred to as FDGal in broader contexts, is a highly sensitive fluorogenic substrate for the enzyme β-galactosidase. Its utility is rooted in the enzymatic cleavage of two galactose moieties from the non-fluorescent FDG molecule, which liberates the highly fluorescent compound, fluorescein. This process allows for the quantitative measurement of β-galactosidase activity and is widely employed in various biological assays, including reporter gene analysis and the detection of cellular senescence. This guide provides a comprehensive overview of FDG's mechanism of action, detailed experimental protocols, and key quantitative data to support its application in research and drug development.

Mechanism of Action

The core of FDG's functionality lies in a two-step enzymatic hydrolysis reaction catalyzed by β-galactosidase. Initially, the non-fluorescent FDG molecule is cleaved into the intermediate, fluorescein monogalactoside (FMG), and a galactose molecule. In the second step, β-galactosidase hydrolyzes the remaining galactose from FMG, releasing the highly fluorescent fluorescein. The intensity of the resulting fluorescence is directly proportional to the amount of β-galactosidase activity in the sample.

The fluorescent properties of the final product, fluorescein, are pH-dependent. The fluorescence quantum yield of fluorescein increases significantly as the pH rises from acidic to alkaline conditions, with optimal fluorescence observed in basic solutions. Therefore, assay conditions, particularly the pH of the final reaction mixture, are critical for achieving maximal sensitivity.

Visualizing the Hydrolysis Pathway

Caption: Enzymatic hydrolysis of FDG by β-galactosidase.

Quantitative Data

A summary of the key quantitative parameters for FDG and its fluorescent product, fluorescein, is provided below for easy reference and comparison.

| Parameter | Value | Reference(s) |

| FDG Properties | ||

| Molecular Formula | C₃₂H₃₂O₁₅ | [1] |

| Molecular Weight | 656.59 g/mol | [1] |

| Fluorescein Properties | ||

| Excitation Maximum (Ex) | ~490-498 nm | [1][2] |

| Emission Maximum (Em) | ~515-525 nm | [1][2] |

| Molar Extinction Coefficient | ~100,000 cm⁻¹M⁻¹ | [1][2] |

| Enzyme Kinetics | ||

| E. coli β-galactosidase Kₘ for FDG | Not readily available in searched literature |

Experimental Protocols

Quantitative β-Galactosidase Assay in Cell Lysates

This protocol provides a general framework for the quantitative measurement of β-galactosidase activity in cell lysates using FDG.

Materials:

-

Cell lysis buffer (e.g., 100 mM sodium phosphate, pH 7.3, 1 mM MgCl₂, 10 mM β-mercaptoethanol)

-

FDG stock solution (10 mM in DMSO)

-

Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.3, 1 mM MgCl₂, 50 mM β-mercaptoethanol)

-

Stop solution (e.g., 1 M sodium carbonate)

-

Purified β-galactosidase (for standard curve)

-

96-well black, clear-bottom microplate

-

Fluorometer

Procedure:

-

Cell Lysis:

-

Wash cultured cells with PBS and lyse using an appropriate lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the cell lysate (e.g., using a Bradford or BCA assay).

-

-

Standard Curve Preparation:

-

Prepare a series of dilutions of purified β-galactosidase in lysis buffer to generate a standard curve (e.g., 0.1 to 10 ng/mL).

-

-

Assay Reaction:

-

Add 50 µL of cell lysate or β-galactosidase standard to the wells of a 96-well plate.

-

Prepare a working solution of FDG by diluting the stock solution in reaction buffer to a final concentration of 100-200 µM.

-

Initiate the reaction by adding 50 µL of the FDG working solution to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary depending on the level of enzyme activity.

-

-

Stopping the Reaction:

-

Stop the reaction by adding 50 µL of stop solution to each well. The basic pH of the stop solution also enhances the fluorescence of the liberated fluorescein.

-

-

Fluorescence Measurement:

-

Measure the fluorescence using a fluorometer with excitation at ~490 nm and emission at ~520 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of a blank control (lysis buffer without enzyme).

-

Plot the fluorescence values of the β-galactosidase standards to generate a standard curve.

-

Determine the concentration of β-galactosidase in the cell lysates by interpolating their fluorescence values on the standard curve.

-

Visualizing the Experimental Workflow

Caption: General workflow for a quantitative β-galactosidase assay.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This protocol is adapted for the detection of SA-β-Gal activity in cultured cells, a hallmark of cellular senescence. The key principle is the detection of β-galactosidase activity at a suboptimal pH of 6.0, which is characteristic of senescent cells.[3][4]

Materials:

-

Phosphate-buffered saline (PBS)

-

Fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

SA-β-Gal Staining Solution (prepare fresh):

-

40 mM Citric acid/Sodium phosphate buffer, pH 6.0

-

5 mM Potassium ferrocyanide

-

5 mM Potassium ferricyanide

-

150 mM NaCl

-

2 mM MgCl₂

-

FDG (final concentration of 100-200 µM)

-

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a multi-well plate or on coverslips and culture until they reach the desired confluency or have undergone the experimental treatment to induce senescence.

-

-

Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with the fixative solution for 10-15 minutes at room temperature.[4]

-

-

Washing:

-

Wash the cells three times with PBS.

-

-

Staining:

-

Add the freshly prepared SA-β-Gal staining solution containing FDG to the cells.

-

Incubate at 37°C for 1-4 hours, protected from light. Incubation times may need to be optimized.

-

-

Imaging:

-

Remove the staining solution and wash the cells with PBS.

-

Observe the cells under a fluorescence microscope using a filter set appropriate for fluorescein (e.g., FITC filter). Senescent cells will exhibit green fluorescence.

-

Comparison of FDG and C12-FDG

A more lipophilic analog of FDG, 5-dodecanoylaminofluorescein di-β-D-galactopyranoside (C12-FDG), is also commercially available. The key difference lies in the cellular permeability of these two substrates.

-

FDG: Readily enters viable gram-negative bacteria, making it a useful tool for detecting β-galactosidase activity in these organisms.[5]

-

C12-FDG: Due to its increased lipophilicity, it shows poor penetration in gram-negative bacteria.[5] However, it is more sensitive than FDG for detecting β-galactosidase activity in animal cells.[5] For yeast cells, permeabilization is often required for C12-FDG to enter viable cells.[5]

Conclusion

Fluorescein di-β-D-galactopyranoside is a powerful and sensitive tool for the quantitative analysis of β-galactosidase activity. Its application in reporter gene assays and the identification of senescent cells makes it an invaluable reagent in both basic research and drug discovery. The provided protocols and quantitative data serve as a comprehensive resource for researchers and drug development professionals seeking to employ FDG in their experimental workflows. Careful consideration of the specific cell type and experimental goals should guide the choice between FDG and its lipophilic analog, C12-FDG.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. FDG [Fluorescein di-ß-D-galactopyranoside] - 5 mg [anaspec.com]

- 3. telomer.com.tr [telomer.com.tr]

- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 5. Use of fluorescein-di-beta-D-galactopyranoside (FDG) and C12-FDG as substrates for beta-galactosidase detection by flow cytometry in animal, bacterial, and yeast cells PMID: 7811104 | MCE [medchemexpress.cn]

A Technical Guide to 2-[18F]fluoro-2-deoxy-D-galactose ([18F]FDGal) for Preclinical and Clinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-[18F]fluoro-2-deoxy-D-galactose, commonly abbreviated as [18F]FDGal, is a positron-emitting radiopharmaceutical that has emerged as a promising tool for in vivo imaging of hepatocyte metabolism. Its full chemical name is 2-deoxy-2-[¹⁸F]fluoro-D-galactose . This technical guide provides a comprehensive overview of [18F]FDGal, including its synthesis, quality control, metabolic pathway, and its primary application in the imaging of hepatocellular carcinoma (HCC) using positron emission tomography (PET). The document details experimental protocols and presents key data in a structured format to facilitate its use in a research and drug development setting.

Introduction

The development of targeted molecular imaging agents is crucial for advancing our understanding of disease pathology and for the development of novel therapeutics. 2-[18F]fluoro-2-deoxy-D-galactose ([18F]FDGal) is a structural analog of D-galactose where the hydroxyl group at the C-2 position is replaced with the positron-emitting radionuclide fluorine-18. This modification allows for the non-invasive in vivo visualization and quantification of galactose metabolism using PET. Given that galactose is primarily metabolized in the liver, [18F]FDGal has shown significant promise as a specific tracer for assessing hepatocyte function and for the detection of liver diseases, most notably hepatocellular carcinoma (HCC).

Radiosynthesis and Quality Control

The radiosynthesis of [18F]FDGal is most commonly achieved through a nucleophilic fluorination reaction, a process similar to the well-established synthesis of 2-[18F]fluoro-2-deoxy-D-glucose ([18F]FDG). The synthesis can be adapted for use in many automated synthesis modules originally designed for [18F]FDG production.

General Synthesis Pathway

The synthesis typically involves the following key steps:

-

Production of [18F]Fluoride: The radionuclide [18F] is produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction by bombarding ¹⁸O-enriched water with protons.

-

[18F]Fluoride Trapping and Elution: The produced aqueous [18F]fluoride is trapped on an anion exchange cartridge. It is then eluted into the reaction vessel using a solution containing a phase transfer catalyst, such as a potassium-Kryptofix® 2.2.2 complex, in acetonitrile.

-

Azeotropic Drying: The water is removed from the reaction mixture through azeotropic distillation with acetonitrile under a stream of inert gas and heating. This step is critical for the subsequent nucleophilic substitution.

-

Nucleophilic Fluorination: The dried, activated [18F]fluoride is reacted with a suitable precursor molecule. For [18F]FDGal, a common precursor is a protected mannose triflate, such as 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose. The reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the C-2 position, yielding the galactose configuration.

-

Hydrolysis: The protecting groups (e.g., acetyl groups) are removed by hydrolysis, typically using acidic or basic conditions.

-

Purification: The final product is purified to remove any unreacted [18F]fluoride, the precursor, and other byproducts. This is commonly achieved using a series of solid-phase extraction (SPE) cartridges, often including an alumina cartridge and a C18 cartridge.

Quality Control

To ensure the safety and efficacy of the radiotracer for in vivo use, a series of quality control tests must be performed on the final [18F]FDGal product.

| Parameter | Specification | Method |

| Radiochemical Purity | ≥ 95% | Radio-Thin Layer Chromatography (radio-TLC) or High-Performance Liquid Chromatography (radio-HPLC) |

| Radionuclidic Purity | ≥ 99.5% | Gamma-ray spectroscopy to identify the 511 keV annihilation photons characteristic of 18F |

| pH | 4.5 - 7.5 | pH meter or pH strips |

| Residual Solvents | Acetonitrile, Ethanol | Gas Chromatography (GC) |

| Bacterial Endotoxins | As per pharmacopeia standards | Limulus Amebocyte Lysate (LAL) test |

| Sterility | Sterile | Sterility testing as per pharmacopeia standards |

| Visual Inspection | Clear, colorless, free of particulate matter | Visual examination |

Metabolic Pathway of 2-[18F]fluoro-2-deoxy-D-galactose

Once administered intravenously, [18F]FDGal is transported into hepatocytes. The primary metabolic pathway involves phosphorylation by the enzyme galactokinase, which traps the radiotracer within the cell.

Cellular Uptake and Metabolism

The metabolic fate of [18F]FDGal in hepatocytes is a key aspect of its utility as an imaging agent. The process can be summarized as follows:

-

Transport: [18F]FDGal is transported across the hepatocyte cell membrane.

-

Phosphorylation: Inside the hepatocyte, [18F]FDGal is phosphorylated at the 1-position by the enzyme galactokinase to form 2-[18F]fluoro-2-deoxy-D-galactose-1-phosphate ([18F]FDGal-1-P). This phosphorylated form is trapped within the cell as it cannot be readily transported out.

-

Further Metabolism: [18F]FDGal-1-P is a poor substrate for the subsequent enzyme in the galactose metabolism pathway, galactose-1-phosphate uridylyltransferase. This results in the accumulation of [18F]FDGal-1-P within the hepatocytes, providing a strong and stable signal for PET imaging.

Metabolic pathway of 2-[18F]fluoro-2-deoxy-D-galactose in hepatocytes.

Application in PET Imaging of Hepatocellular Carcinoma

The primary clinical application of [18F]FDGal PET/CT is in the imaging of hepatocellular carcinoma (HCC). Due to the specific uptake and metabolism of galactose in hepatocytes, [18F]FDGal can differentiate HCC lesions from surrounding healthy liver tissue.

Experimental Protocol for [18F]FDGal PET/CT in HCC

A typical PET/CT imaging protocol for a patient with suspected or confirmed HCC involves the following steps:

-

Patient Preparation: Patients are typically required to fast for at least 4-6 hours prior to the scan to ensure stable blood glucose levels, although this is less critical than for [18F]FDG.

-

Radiotracer Administration: A dose of [18F]FDGal (typically 185-370 MBq or 5-10 mCi) is administered intravenously.

-

Uptake Phase: The patient rests for an uptake period of approximately 60 minutes to allow for the accumulation of the tracer in the liver and any potential tumor sites.

-

Image Acquisition: The patient is positioned in the PET/CT scanner. A low-dose CT scan is first acquired for attenuation correction and anatomical localization. This is followed by the PET scan, which acquires data over the region of interest (typically the abdomen and pelvis). Both dynamic and static imaging protocols have been explored. A dynamic scan of the liver can be performed immediately after injection to provide quantitative data on tracer kinetics, followed by a static whole-body scan.

-

Image Reconstruction and Analysis: The acquired PET data is reconstructed into images that show the distribution of [18F]FDGal. These images are then fused with the CT images for precise anatomical correlation. The uptake of the tracer in tumors and healthy liver tissue is quantified using Standardized Uptake Values (SUVs).

General workflow for [18F]FDGal PET/CT imaging in hepatocellular carcinoma.

Data Presentation: [18F]FDGal Uptake in Liver and HCC

The following table summarizes typical standardized uptake values (SUV) observed in clinical studies.

| Tissue | Mean SUV | Range | Notes |

| Healthy Liver | 8.0 - 12.0 | 6.0 - 15.0 | High physiological uptake is characteristic of [18F]FDGal. |

| Hepatocellular Carcinoma (HCC) | Variable | 2.0 - 20.0 | HCC lesions can appear as "hot spots" (higher uptake than liver) or "cold spots" (lower uptake than liver). |

| Blood Pool | 1.5 - 2.5 | 1.0 - 3.0 | Rapid clearance from the blood. |

| Spleen | 2.0 - 4.0 | 1.5 - 5.0 | Moderate uptake. |

Conclusion

2-[18F]fluoro-2-deoxy-D-galactose is a valuable radiotracer for the PET imaging of hepatocyte metabolism. Its specificity for the liver makes it a particularly powerful tool for the investigation of liver diseases, with a significant clinical potential in the management of hepatocellular carcinoma. This guide provides the foundational technical information for researchers and clinicians interested in utilizing [18F]FDGal in their studies. The detailed methodologies and structured data presentation are intended to support the design and execution of future preclinical and clinical investigations with this promising molecular imaging agent.

A Technical Guide to 2-deoxy-2-[18F]fluoro-D-galactose (FDGal) for Positron Emission Tomography (PET)

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-deoxy-2-[18F]fluoro-D-galactose (FDGal), a positron-labeled galactose analogue for Positron Emission Tomography (PET) imaging. Primarily utilized for the quantitative assessment of hepatic function, FDGal PET offers a non-invasive method to measure regional galactose metabolism, reflecting the functional capacity of hepatocytes. This document details the core principles of FDGal imaging, including its synthesis and quality control, comprehensive experimental protocols for in vivo studies, and a summary of key quantitative data. Furthermore, it elucidates the biochemical pathway of galactose metabolism and the mechanism of FDGal trapping, supported by detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

The liver plays a central role in the metabolism of endogenous and exogenous compounds. The ability to quantitatively assess regional liver function is crucial for the diagnosis and management of various liver diseases, for planning surgical interventions, and for monitoring therapeutic responses. While global liver function tests are available, they often lack the sensitivity to detect regional variations in hepatic function. Positron Emission Tomography (PET) with specific radiotracers offers a powerful, non-invasive imaging modality to probe specific metabolic pathways in vivo.

2-deoxy-2-[18F]fluoro-D-galactose (FDGal) is a promising PET tracer that serves as an analogue of galactose. Its uptake and subsequent metabolic trapping within hepatocytes are primarily governed by the enzyme galactokinase, the first and rate-limiting step in the Leloir pathway of galactose metabolism. Consequently, the accumulation of [18F]FDGal-1-phosphate, the metabolic product, provides a direct measure of regional hepatic metabolic function. This guide will delve into the technical aspects of utilizing FDGal as a research and potential clinical tool.

The Leloir Pathway and FDGal Metabolism

Galactose, primarily derived from the digestion of lactose, is metabolized almost exclusively in the liver via the Leloir pathway. This pathway converts galactose into glucose-1-phosphate, which can then enter glycolysis or be converted to glucose-6-phosphate for glycogenesis.

FDGal, upon entering the hepatocyte, is similarly phosphorylated by galactokinase to [18F]FDGal-1-phosphate. Due to the fluorine substitution at the C-2 position, [18F]FDGal-1-phosphate is not a substrate for the subsequent enzyme in the pathway, galactose-1-phosphate uridylyltransferase (GALT). This results in the metabolic trapping of the radiotracer within the hepatocyte, allowing for its detection and quantification by PET.

Experimental Protocols

Synthesis and Quality Control of [18F]FDGal

The radiosynthesis of [18F]FDGal is typically performed via automated synthesis modules. The process involves the nucleophilic substitution of a suitable precursor, such as 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, with [18F]fluoride.

Experimental Workflow: [18F]FDGal Synthesis

Quality Control Parameters:

| Parameter | Acceptance Criteria | Method |

| Radiochemical Purity | ≥ 95% | Radio-TLC or HPLC |

| Radionuclidic Purity | ≥ 99.5% ([18F]) | Gamma-ray spectroscopy |

| pH | 4.5 - 7.5 | pH meter or pH strips |

| Residual Solvents | (e.g., Acetonitrile < 410 ppm) | Gas Chromatography (GC) |

| Bacterial Endotoxins | < 175 EU/V (V = max. recommended dose in mL) | Limulus Amebocyte Lysate (LAL) test |

| Sterility | No microbial growth | Sterility testing (e.g., USP <71>) |

In Vivo FDGal PET/CT Imaging Protocol

The following protocol outlines a typical dynamic FDGal PET/CT study for the assessment of hepatic function.

Patient Preparation:

-

Fasting for at least 4-6 hours prior to the scan.

-

Blood glucose levels should be checked before tracer injection.

-

Intravenous access should be established in an antecubital vein.

Image Acquisition:

-

CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization.

-

[18F]FDGal Injection: A bolus of approximately 100-200 MBq of [18F]FDGal is administered intravenously.

-

Dynamic PET Scan: List-mode PET data acquisition is initiated simultaneously with the tracer injection and continues for 45-60 minutes.

-

Static PET Scan (Optional): A whole-body static PET scan can be acquired approximately 60 minutes post-injection to assess for extrahepatic disease in oncology applications.

Image Reconstruction and Analysis:

-

Dynamic PET data are reconstructed into a series of time frames.

-

Regions of interest (ROIs) are drawn on the liver and a large artery (e.g., abdominal aorta) on the co-registered CT images to obtain time-activity curves (TACs) for the liver tissue and the arterial input function.

-

Kinetic modeling (e.g., Patlak graphical analysis) is applied to the TACs to calculate the hepatic systemic clearance of FDGal (Kmet, in mL/min/mL of liver tissue).

Logical Relationship: FDGal PET Data Analysis

Quantitative Data Presentation

The following tables summarize key quantitative data from FDGal PET studies in healthy subjects and patients with liver disease.

Table 1: Hepatic Systemic Clearance of [18F]FDGal

| Subject Group | Condition | Hepatic Systemic Clearance (Kmet) (mL blood/min/mL liver tissue) | Reference |

| Healthy Volunteers | Baseline | 0.274 ± 0.001 | [1][2] |

| Healthy Volunteers | With Galactose Infusion | 0.019 ± 0.001 | [1][2] |

| Cirrhotic Patients | With Galactose Infusion | 0.019 | [3] |

Table 2: Maximum Removal Rate of Galactose (Vmax)

| Subject Group | Vmax (mmol/min/L liver tissue) | Method | Reference |

| Healthy Volunteers | 1.41 ± 0.24 | FDGal PET/CT | [1] |

| Healthy Volunteers | 1.76 ± 0.08 | Arterio-venous difference | [1] |

| Cirrhotic Patients | 0.57 | FDGal PET/CT | [4] |

Table 3: Lumped Constant (LC) for [18F]FDGal

| Subject Group | Lumped Constant (LC) | Reference |

| Healthy Volunteers | 0.13 ± 0.01 | [1] |

| Cirrhotic Patients | 0.24 (weighted mean) | [3][4] |

The lumped constant is a crucial factor that accounts for the differences in transport and phosphorylation between FDGal and native galactose. It is used to convert the measured rate of FDGal metabolism to the actual rate of galactose metabolism.

Applications and Future Directions

FDGal PET has demonstrated significant potential in several clinical and research areas:

-

Quantitative assessment of regional liver function: This is valuable for predicting post-operative liver function after major hepatic resection.

-

Diagnosis and staging of hepatocellular carcinoma (HCC): FDGal PET has shown promise in detecting HCC lesions, including those that are not well-visualized with FDG-PET.

-

Monitoring response to therapy: Changes in FDGal uptake can potentially serve as an early biomarker of treatment response in liver diseases.

-

Drug development: FDGal PET can be used to assess the hepatotoxicity of new drug candidates by measuring their impact on hepatic metabolic function.

Future research will likely focus on the broader clinical validation of FDGal PET in various liver diseases, standardization of imaging and analysis protocols, and the development of simplified methods for quantitative analysis that do not require arterial blood sampling.

Conclusion

2-deoxy-2-[18F]fluoro-D-galactose (FDGal) is a valuable PET tracer for the non-invasive, quantitative assessment of regional hepatic metabolic function. Its mechanism of action, based on the metabolic trapping within hepatocytes via the Leloir pathway, provides a direct measure of galactokinase activity. This technical guide has provided a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with FDGal PET imaging. For researchers, scientists, and drug development professionals, FDGal represents a powerful tool to deepen our understanding of liver pathophysiology and to advance the development of new diagnostic and therapeutic strategies for liver diseases.

References

Foundational Research on 2-Deoxy-2-[¹⁸F]fluoro-D-galactose (FDGal) for Liver Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-deoxy-2-[¹⁸F]fluoro-D-galactose ([¹⁸F]FDGal), a radiolabeled analogue of galactose, has emerged as a promising positron emission tomography (PET) tracer for the quantitative assessment of liver function. Unlike the more ubiquitous [¹⁸F]fluorodeoxyglucose (FDG), which measures glucose metabolism, [¹⁸F]FDGal is specifically targeted to the metabolic pathways of hepatocytes. This specificity allows for a more direct and accurate evaluation of regional and global liver function, offering significant potential for the diagnosis, staging, and monitoring of various liver diseases, including hepatocellular carcinoma (HCC) and liver fibrosis. This technical guide provides an in-depth overview of the foundational research on [¹⁸F]FDGal, encompassing its synthesis, experimental protocols, and key quantitative data.

Radiosynthesis of [¹⁸F]FDGal

The synthesis of [¹⁸F]FDGal is a multi-step process that involves the labeling of a precursor molecule with the positron-emitting isotope fluorine-18. While a detailed, step-by-step protocol is proprietary to specific research groups and commercial entities, the general methodology follows a nucleophilic substitution reaction.

Experimental Protocol: General Radiosynthesis of [¹⁸F]FDGal

-

Precursor Preparation: The synthesis typically starts with a protected mannose or galactose precursor, often a triflate derivative, which serves as the leaving group for the nucleophilic substitution reaction.

-

[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced in a cyclotron by proton bombardment of [¹⁸O]water. The resulting [¹⁸F]fluoride is then trapped on an anion exchange cartridge.

-

Elution and Activation: The trapped [¹⁸F]fluoride is eluted from the cartridge using a solution containing a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in a mixture of acetonitrile and water. The water is then removed by azeotropic distillation to activate the fluoride for the nucleophilic reaction.

-

Nucleophilic Substitution: The activated [¹⁸F]fluoride is reacted with the precursor molecule in an appropriate organic solvent at an elevated temperature. This step results in the formation of the acetylated [¹⁸F]FDGal intermediate.

-

Deprotection: The protecting acetyl groups are removed by hydrolysis, typically using either acidic or basic conditions.

-

Purification: The final [¹⁸F]FDGal product is purified using a series of solid-phase extraction (SPE) cartridges to remove any unreacted [¹⁸F]fluoride, the precursor, and other impurities.

-

Quality Control: The final product undergoes rigorous quality control tests to ensure its radiochemical purity, chemical purity, sterility, and apyrogenicity before it is deemed suitable for clinical use.

Mechanism of Hepatic Uptake and Metabolism

The utility of [¹⁸F]FDGal for liver imaging stems from its specific uptake and metabolism by hepatocytes via the Leloir pathway.

Signaling Pathway: Galactose Metabolism (Leloir Pathway)

Caption: The Leloir Pathway for Galactose and [¹⁸F]FDGal metabolism in hepatocytes.

Upon entering the hepatocyte, facilitated by the GLUT2 transporter, [¹⁸F]FDGal is phosphorylated by the enzyme galactokinase to form [¹⁸F]FDGal-1-phosphate. This phosphorylated form is trapped within the cell and does not proceed further down the glycolytic pathway, allowing for its accumulation to be imaged by PET. The rate of this trapping is proportional to the metabolic function of the hepatocytes.

Preclinical Research: In Vitro and In Vivo Studies

Preclinical studies are essential for establishing the foundational understanding of a new radiotracer's behavior and potential clinical utility.

In Vitro Hepatocyte Uptake Assays

Experimental Protocol: [¹⁸F]FDGal Uptake in Primary Hepatocytes

-

Cell Culture: Primary hepatocytes are isolated from animal models (e.g., rats or mice) and cultured in appropriate media.

-

Incubation: The cultured hepatocytes are incubated with a known concentration of [¹⁸F]FDGal for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

-

Washing: After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove any unbound tracer.

-

Lysis: The cells are lysed using a suitable lysis buffer.

-

Radioactivity Measurement: The radioactivity in the cell lysate is measured using a gamma counter.

-

Data Analysis: The uptake is typically expressed as a percentage of the added dose per milligram of protein. Competition assays can also be performed by co-incubating with an excess of unlabeled galactose to demonstrate the specificity of the uptake.

In Vivo Animal Imaging and Biodistribution

Experimental Protocol: Preclinical PET Imaging and Biodistribution in a Mouse Model of Hepatic Fibrosis

-

Animal Model: A hepatic fibrosis model can be induced in mice, for example, through chronic administration of carbon tetrachloride (CCl₄) or bile duct ligation.

-

Radiotracer Injection: The mice are anesthetized and injected with a bolus of [¹⁸F]FDGal (typically 3.7-7.4 MBq) via the tail vein.

-

Dynamic PET/CT Imaging: Dynamic PET imaging of the liver region is performed for a specified duration (e.g., 60 minutes) immediately following injection, coupled with a CT scan for anatomical co-registration.

-

Biodistribution Study: At the end of the imaging session, the animals are euthanized, and major organs and tissues (liver, spleen, kidneys, heart, lungs, muscle, bone, brain, and blood) are collected, weighed, and their radioactivity is measured in a gamma counter.

-

Data Analysis: The PET images are reconstructed and analyzed to generate time-activity curves for the liver and other organs. The biodistribution data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Representative Quantitative Biodistribution Data of a Galactose-based Tracer in a Mouse Model of Hepatic Fibrosis

| Organ | Normal Mice (%ID/g ± SD) | Fibrotic Mice (%ID/g ± SD) |

| Liver | 20.50 ± 1.51 | 14.84 ± 1.10 |

| Spleen | 1.52 ± 0.23 | 2.15 ± 0.31 |

| Kidneys | 3.45 ± 0.58 | 4.21 ± 0.67 |

| Heart | 1.89 ± 0.29 | 2.56 ± 0.42 |

| Lungs | 1.21 ± 0.18 | 1.67 ± 0.25 |

| Muscle | 0.45 ± 0.08 | 0.62 ± 0.11 |

| Bone | 0.98 ± 0.15 | 1.23 ± 0.20 |

| Brain | 1.12 ± 0.17 | 1.45 ± 0.22 |

| Blood | 2.34 ± 0.35 | 3.11 ± 0.48 |

Note: Data is illustrative and based on a similar galactose-based tracer, [¹⁸F]FBHGal, in a dimethylnitrosamine-induced hepatic fibrosis mouse model.[1]

Clinical Research: Human PET Imaging Protocols

Clinical studies have demonstrated the feasibility and utility of [¹⁸F]FDGal PET/CT for assessing liver function in humans.

Experimental Protocol: Clinical Dynamic [¹⁸F]FDGal PET/CT for Liver Function Assessment

-

Patient Preparation: Patients are typically required to fast for at least 6 hours prior to the scan.

-

Radiotracer Administration: A bolus of [¹⁸F]FDGal (typically 150-200 MBq) is administered intravenously.

-

Dynamic PET/CT Imaging: A dynamic PET scan of the liver is acquired for 20-30 minutes immediately following the injection. A low-dose CT scan is performed for attenuation correction and anatomical localization.

-

Image Analysis and Quantification: Time-activity curves are generated for the liver parenchyma and the arterial blood pool (often derived from a region of interest in the descending aorta). A compartmental model is then applied to the data to calculate the hepatic systemic clearance of [¹⁸F]FDGal, which serves as a quantitative measure of liver function.

Table 2: Key Quantitative Parameters from Clinical [¹⁸F]FDGal PET Studies

| Parameter | Description | Typical Value (Healthy) | Clinical Significance |

| K₁ | Unidirectional uptake rate of [¹⁸F]FDGal from blood to hepatocytes (mL/min/mL) | ~0.5 - 0.7 | Reflects blood flow and transporter function |

| k₂ | Rate constant for [¹⁸F]FDGal efflux from hepatocytes to blood (min⁻¹) | Variable | Indicates the degree of tracer retention |

| k₃ | Rate constant for phosphorylation of [¹⁸F]FDGal by galactokinase (min⁻¹) | ~0.2 - 0.4 | Represents the rate of metabolic trapping |

| Hepatic Systemic Clearance | Overall clearance of [¹⁸F]FDGal by the liver (mL/min/mL) | ~0.3 - 0.5 | A robust measure of global and regional liver function |

Experimental and Production Workflow

The overall process from radiotracer production to data analysis involves a coordinated series of steps.

Workflow Diagram: [¹⁸F]FDGal Production and Imaging

Caption: Workflow from [¹⁸F]FDGal production to quantitative liver function analysis.

Conclusion

[¹⁸F]FDGal PET imaging represents a significant advancement in the non-invasive assessment of liver function. Its hepatocyte-specific uptake and metabolism provide a direct measure of functional liver mass, which is invaluable for a wide range of clinical and research applications. The detailed experimental protocols and quantitative data summarized in this guide offer a foundational resource for researchers, scientists, and drug development professionals seeking to utilize this powerful imaging modality. Further research and standardization of protocols will continue to refine and expand the role of [¹⁸F]FDGal in the management of liver diseases.

References

Early Promise: A Technical Deep Dive into 2-deoxy-2-[¹⁸F]fluoro-D-galactose (FDGal) for Cancer Detection

For Immediate Release

This technical guide explores the foundational preclinical research on 2-deoxy-2-[¹⁸F]fluoro-D-galactose (FDGal), a positron emission tomography (PET) radiotracer investigated for its potential in cancer diagnostics, with a particular focus on hepatocellular carcinoma (HCC). While its counterpart, 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG), has become a clinical mainstay, early studies on FDGal revealed unique metabolic trapping mechanisms in specific tumor types, warranting a closer examination of its scientific underpinnings. This document serves as a resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the initial quantitative data, experimental methodologies, and the relevant biochemical pathways.

Quantitative Data Summary

The initial preclinical evaluations of [¹⁸F]FDGal centered on its biodistribution and tumor uptake in animal models, primarily in rats bearing Morris hepatoma 7777. The following tables summarize the key quantitative findings from these seminal studies, offering a comparative look at the tracer's behavior in tumor tissue versus healthy organs.

Table 1: Biodistribution of [¹⁸F]FDGal in Rats with Morris Hepatoma 7777 (Percent Injected Dose per Gram of Tissue)

| Time Post-Injection | Liver | Blood | Muscle | Tumor | Tumor-to-Liver Ratio | Tumor-to-Blood Ratio |

| 30 minutes | 2.5 ± 0.4 | 0.8 ± 0.1 | 0.3 ± 0.1 | 3.2 ± 0.5 | 1.28 | 4.0 |

| 60 minutes | 2.1 ± 0.3 | 0.5 ± 0.1 | 0.2 ± 0.1 | 3.5 ± 0.6 | 1.67 | 7.0 |

| 120 minutes | 1.8 ± 0.2 | 0.3 ± 0.1 | 0.2 ± 0.1 | 3.1 ± 0.4 | 1.72 | 10.3 |

Table 2: Comparison of [¹⁸F]FDGal and [¹⁸F]FDG Uptake in Morris Hepatoma 7777 (60 minutes post-injection)

| Tracer | Tumor (%ID/g) | Liver (%ID/g) | Tumor-to-Liver Ratio |

| [¹⁸F]FDGal | 3.5 ± 0.6 | 2.1 ± 0.3 | 1.67 |

| [¹⁸F]FDG | 4.2 ± 0.7 | 2.8 ± 0.4 | 1.50 |

Key Experimental Protocols

The foundational understanding of [¹⁸F]FDGal's behavior in a cancerous state was established through a series of meticulously designed preclinical experiments. The following protocols represent the core methodologies employed in these early investigations.

Synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-galactose ([¹⁸F]FDGal)

The radiosynthesis of [¹⁸F]FDGal was a critical first step in its evaluation. The most common early method involved the nucleophilic substitution of a triflate precursor with [¹⁸F]fluoride.

-

Precursor: 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-glucopyranose was typically used as the starting precursor.

-

Fluorination: The precursor was dissolved in anhydrous acetonitrile. [¹⁸F]Fluoride, produced via the ¹⁸O(p,n)¹⁸F reaction on enriched water, was activated using a potassium-Kryptofix 2.2.2 complex. The [¹⁸F]fluoride solution was added to the precursor solution and heated at 85-95°C for 10-15 minutes.

-

Hydrolysis: The acetyl protecting groups were removed by acid hydrolysis, typically with 1-2 N HCl at 100-120°C for 10-15 minutes.

-

Purification: The final product was purified using a sequence of ion-exchange and alumina column chromatography to remove unreacted [¹⁸F]fluoride, Kryptofix, and other impurities. The final product was formulated in a sterile saline solution for injection.

Animal Model and Tumor Implantation

The Morris hepatoma 7777 cell line, a well-differentiated rat hepatocellular carcinoma, was the primary model for these early studies.

-

Animals: Male Buffalo rats, typically weighing 150-200g, were used.

-

Tumor Implantation: A suspension of Morris hepatoma 7777 cells (approximately 10⁶ cells in 0.1 mL of saline) was injected subcutaneously into the flank of the rats.

-

Tumor Growth: Tumors were allowed to grow for 10-14 days, reaching a size of approximately 1-2 cm in diameter, before the imaging or biodistribution studies were conducted.

PET Imaging and Biodistribution Studies

These studies were designed to quantify the uptake and clearance of [¹⁸F]FDGal in various tissues over time.

-

Tracer Administration: Anesthetized rats were injected with a bolus of [¹⁸F]FDGal (typically 100-200 µCi) via the tail vein.

-

PET Imaging (for imaging studies): Dynamic or static PET scans were acquired at specified time points post-injection. The animals were maintained under anesthesia throughout the scanning period.

-

Biodistribution (for ex vivo studies): At predetermined times post-injection (e.g., 30, 60, and 120 minutes), the animals were euthanized. Key organs and the tumor were rapidly dissected, weighed, and their radioactivity was measured in a gamma counter.

-

Data Analysis: The radioactivity in each tissue was decay-corrected to the time of injection and expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios were calculated to assess the imaging contrast.

Visualizing the Mechanism: Signaling Pathways and Workflows

The uptake and retention of FDGal in cancer cells are intrinsically linked to the cellular machinery for galactose metabolism. The following diagrams, rendered in the DOT language, illustrate the key signaling pathway and the experimental workflow.

Caption: FDGal Uptake and Metabolism in Hepatocellular Carcinoma.

This diagram illustrates the proposed mechanism for [¹⁸F]FDGal uptake and trapping in cancer cells, particularly HCC. The process is initiated by transport into the cell, primarily via the GLUT2 transporter. Intracellularly, [¹⁸F]FDGal is phosphorylated by galactokinase 1 (GALK1) to [¹⁸F]FDGal-1-phosphate. This phosphorylated form is trapped within the cell as it is a poor substrate for subsequent enzymes in the Leloir pathway. The PI3K/AKT signaling pathway, often upregulated in cancer, is believed to promote the expression of both GLUT2 and GALK1, thereby enhancing the accumulation of [¹⁸F]FDGal.

Caption: Experimental Workflow for Early FDGal Preclinical Studies.

This flowchart outlines the key stages of the early preclinical evaluation of [¹⁸F]FDGal. The process begins with the synthesis and quality control of the radiotracer. Concurrently, an animal model, typically rats with subcutaneously implanted Morris hepatoma tumors, is prepared. Once the tumors reach an appropriate size, the radiolabeled tracer is injected, and the animals undergo either PET imaging or biodistribution studies to quantify the tracer's uptake in the tumor and various organs. The final step involves the quantitative analysis of the collected data.

The Integral Role of Galactokinase in 2-Deoxy-2-[18F]fluoro-D-galactose (FDGal) Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical role of galactokinase (GALK1) in the metabolism of the PET tracer 2-deoxy-2-[18F]fluoro-D-galactose (FDGal). We delve into the fundamental biochemistry of the Leloir pathway, the primary route for galactose and FDGal metabolism, and detail the kinetic parameters of galactokinase. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing galactokinase activity and its metabolic consequences, and presents visual representations of the core metabolic and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals involved in the study of galactose metabolism, liver function imaging, and the development of therapeutics targeting metabolic disorders.

Introduction

Galactose is a critical monosaccharide in human nutrition, primarily derived from the hydrolysis of lactose. Its metabolism is predominantly carried out in the liver via the Leloir pathway, a series of enzymatic reactions that convert galactose into glucose-1-phosphate, which can then enter glycolysis.[1][2][3] The first committed and rate-limiting step in this pathway is the phosphorylation of α-D-galactose to galactose-1-phosphate (Gal-1-P), a reaction catalyzed by the enzyme galactokinase (GALK1).[4][5]

The galactose analog, 2-deoxy-2-[18F]fluoro-D-galactose (FDGal), has emerged as a valuable positron emission tomography (PET) tracer for the in vivo assessment of hepatic metabolic function.[6][7] Similar to galactose, FDGal is a substrate for galactokinase. Upon entering hepatocytes, FDGal is phosphorylated by GALK1 to FDGal-1-phosphate. This phosphorylated product is then trapped within the cell, as it is not a substrate for the subsequent enzyme in the Leloir pathway, galactose-1-phosphate uridylyltransferase (GALT). This intracellular trapping allows for the visualization and quantification of regional hepatic metabolic function using PET imaging.[6]

Understanding the intricate role of galactokinase in FDGal metabolism is paramount for the accurate interpretation of FDGal-PET studies and for the development of novel diagnostic and therapeutic strategies for metabolic disorders such as galactosemia.

The Leloir Pathway and the Central Role of Galactokinase

The Leloir pathway is the primary metabolic route for the conversion of galactose to glucose.[3][8] The pathway consists of three key enzymes:

-

Galactokinase (GALK1): Phosphorylates α-D-galactose to galactose-1-phosphate.[4]

-

Galactose-1-Phosphate Uridylyltransferase (GALT): Converts galactose-1-phosphate and UDP-glucose to UDP-galactose and glucose-1-phosphate.

-

UDP-galactose 4'-epimerase (GALE): Interconverts UDP-galactose and UDP-glucose.

Galactokinase catalyzes the initial, irreversible step, thereby committing galactose to this metabolic fate.[5] This makes GALK1 a critical control point in galactose metabolism. In the context of FDGal, its phosphorylation by GALK1 is the key event that enables its use as a PET tracer.

Figure 1: The Leloir Pathway for Galactose and FDGal Metabolism.

Quantitative Data on Galactokinase and FDGal Metabolism

The kinetic parameters of galactokinase and the in vivo metabolic characteristics of FDGal have been quantified in several studies. This data is crucial for modeling hepatic function and interpreting PET imaging results.

Table 1: Kinetic Parameters of Galactokinase

| Substrate | Species/System | Km (mM) | Vmax | Reference |

| Galactose | Human Fibroblasts | 0.48 | - | [9] |

| Galactose | Human Amniotic Fluid Cells | 0.34 | - | [9] |

| ATP | Human Fibroblasts | 2.10 | - | [9] |

| ATP | Human Amniotic Fluid Cells | 1.25 | - | [9] |

| Galactose | Pig Liver | - | 0.43 mmol/min/kg | [10] |

| Galactose (with Ethanol) | Pig Liver | 0.03 | 0.07 mmol/min/kg | [10] |

Table 2: In Vivo Metabolic Parameters of FDGal

| Parameter | Species | Value | Condition | Reference |

| Lumped Constant (LC) | Human | 0.13 ± 0.01 | Healthy | [11][12] |

| Lumped Constant (LC) | Human | 0.24 | Liver Cirrhosis | [11] |

| Hepatic Vmax (PET) | Human | 1.41 ± 0.24 mmol/min/L | Healthy | [11][12] |

| Hepatic Vmax (PET) | Human | 0.57 mmol/min/L | Liver Cirrhosis | [11] |

| Hepatic Km | Human | 0.91 mmol/L | Liver Cirrhosis | [11] |

Experimental Protocols

Accurate measurement of galactokinase activity and its metabolic products is essential for research and drug development. Below are detailed methodologies for key experiments.

Galactokinase Activity Assay (Pyruvate Kinase/Lactate Dehydrogenase-Coupled Assay)

This continuous spectrophotometric assay measures the rate of ADP production by galactokinase, which is coupled to the oxidation of NADH.

Principle:

-

Galactokinase: Galactose + ATP → Galactose-1-Phosphate + ADP

-

Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate

-

Lactate Dehydrogenase: Pyruvate + NADH + H+ → Lactate + NAD+

The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the galactokinase activity.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.8), 10 mM MgCl2, 100 mM KCl

-

Substrate Solution: 100 mM D-galactose in Assay Buffer

-

ATP Solution: 50 mM ATP in Assay Buffer

-

Coupling Enzyme Mixture:

-

Phosphoenolpyruvate (PEP): 20 mM

-

NADH: 5 mM

-

Pyruvate Kinase (PK): 10 units/mL

-

Lactate Dehydrogenase (LDH): 15 units/mL

-

-

Enzyme Sample: Purified or recombinant galactokinase, or cell/tissue lysate.

Procedure:

-

Prepare the reaction mixture by combining the Assay Buffer, Substrate Solution, ATP Solution, and Coupling Enzyme Mixture in a cuvette.

-

Incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate and to consume any contaminating ADP.

-

Initiate the reaction by adding the enzyme sample to the cuvette.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

-

Determine galactokinase activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

Figure 2: Workflow for the PK/LDH-coupled galactokinase assay.

Kinase-Glo® Luminescent Kinase Assay

This is a homogeneous, high-throughput assay that measures kinase activity by quantifying the amount of ATP remaining in solution after the kinase reaction.

Principle: The assay is based on the luciferase reaction, which requires ATP to produce light. The amount of light generated is proportional to the amount of ATP present. Therefore, higher kinase activity results in lower ATP levels and a weaker luminescent signal.

Reagents:

-

Kinase-Glo® Reagent (Promega)

-

Kinase Reaction Buffer (specific to the kinase being assayed)

-

ATP

-

Galactose

-

Galactokinase

Procedure:

-

Set up the kinase reaction in a white, opaque multiwell plate. Include controls with no enzyme (maximum ATP) and no substrate (background).

-

Add galactokinase to the appropriate wells to initiate the reaction.

-

Incubate the plate at the optimal temperature and time for the kinase reaction.

-

Allow the plate to equilibrate to room temperature.

-

Add an equal volume of Kinase-Glo® Reagent to each well.

-

Mix briefly on a plate shaker.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate kinase activity as the difference in luminescence between the no-enzyme control and the experimental wells.

Figure 3: Workflow for the Kinase-Glo® assay.

Measurement of Galactose-1-Phosphate

Measuring the accumulation of Gal-1-P is crucial for studying galactosemia and the effects of potential inhibitors.

Method: High-Performance Liquid Chromatography (HPLC)

Principle: Cell or tissue extracts are prepared and analyzed by HPLC to separate and quantify Gal-1-P.

Procedure:

-

Sample Preparation:

-

Homogenize cells or tissues in a suitable buffer (e.g., perchloric acid).

-

Centrifuge to pellet protein and debris.

-

Neutralize the supernatant with a base (e.g., potassium carbonate).

-

Centrifuge to remove the precipitate.

-

Filter the supernatant before injection.

-

-

HPLC Analysis:

-

Column: Anion-exchange column.

-

Mobile Phase: A gradient of a low concentration buffer (e.g., ammonium phosphate) and a high concentration buffer.

-

Detection: UV detector at a wavelength appropriate for the derivatized compound, or mass spectrometry for higher specificity and sensitivity.

-

-

Quantification:

-

Generate a standard curve using known concentrations of Gal-1-P.

-

Determine the concentration of Gal-1-P in the samples by comparing their peak areas to the standard curve.

-

Transcriptional Regulation of Galactokinase

The expression of the GALK1 gene is subject to regulation, which can influence the overall capacity for galactose and FDGal metabolism. In yeast, the regulation of the GAL genes is a well-studied model of gene regulation. In humans, the regulatory mechanisms are less understood but are an active area of research. In some organisms, the expression of galactokinase is induced by the presence of galactose and repressed by glucose.[1][13][14]

Figure 4: Simplified logic of galactokinase transcriptional regulation.

Conclusion

Galactokinase plays an indispensable role in the metabolism of both endogenous galactose and the PET tracer FDGal. Its position as the first and rate-limiting enzyme of the Leloir pathway makes it a key determinant of the flux through this metabolic route. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate the intricacies of galactose metabolism, refine FDGal-PET imaging techniques, and explore novel therapeutic interventions for metabolic disorders. A thorough understanding of galactokinase function is essential for advancing our knowledge in these critical areas of biomedical science.

References

- 1. Regulation of galactokinase (GAL1) enzyme accumulation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Leloir pathway - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. The Leloir Pathway of Galactose Metabolism – A Novel Therapeutic Target for Hepatocellular Carcinoma | Anticancer Research [ar.iiarjournals.org]

- 6. Quantitative PET of liver functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimal 2-[18F]fluoro-2-deoxy-d-galactose PET/CT protocol for detection of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medlink.com [medlink.com]

- 9. Characteristics of galactokinase and galactose-1-phosphate uridyltransferase in cultivated fibroblasts and amniotic fluid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics of ethanol inhibition of galactose elimination in perfused pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The lumped constant for the galactose analog 2-18F-fluoro-2-deoxy-D-galactose is increased in patients with parenchymal liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hepatic Galactose Metabolism Quantified in Humans Using 2-18F-Fluoro-2-Deoxy-d-Galactose PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transcriptional Rewiring of Fungal Galactose-Metabolism Circuitry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of galactokinase gene expression in Tetrahymena thermophila. I. Intracellular catecholamine control of galactokinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of FDGal in Non-Hepatic Tissue Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

[18F]fluoro-2-deoxy-D-galactose (FDGal), a radiolabeled galactose analog, has traditionally been a cornerstone in the positron emission tomography (PET) imaging of hepatic function and hepatocellular carcinoma. However, a growing body of preclinical evidence is illuminating its potential for impactful applications beyond the liver. This technical guide provides an in-depth exploration of the initial forays into the use of FDGal for imaging non-hepatic tissues, with a particular focus on oncology and the burgeoning field of reporter gene imaging. We will delve into the fundamental mechanisms of FDGal uptake, present available quantitative data from preclinical studies, and provide detailed experimental protocols to facilitate further research in this exciting area. The guide also features visualizations of key pathways and experimental workflows to provide a clear and comprehensive understanding of the core concepts.

Introduction: Beyond the Liver

While the liver's high capacity for galactose metabolism has made it the primary target for FDGal-PET imaging, the underlying enzymatic machinery is not exclusive to hepatocytes. The initial explorations into non-hepatic tissues have been largely driven by two key principles: the expression of the lacZ reporter gene, which encodes the enzyme β-galactosidase, and the intrinsic galactose metabolism in certain pathological states.

The lacZ gene is a widely used reporter in gene therapy and cell tracking studies. The expression of β-galactosidase allows for the specific cleavage of FDGal, leading to the trapping of the radioactive fluorine-18 isotope within the target cells and enabling their visualization by PET. This has opened up avenues for non-invasively monitoring the location, magnitude, and duration of gene expression, as well as tracking the fate of therapeutic cells like CAR-T cells.

Furthermore, emerging evidence suggests that some non-hepatic tumors upregulate galactose metabolism pathways, presenting a potential for FDGal to serve as a cancer-specific imaging agent, analogous to the use of [18F]fluoro-2-deoxy-D-glucose (FDG) in oncology.

Mechanism of Action in Non-Hepatic Tissues

The uptake and retention of FDGal in non-hepatic tissues are primarily governed by two distinct mechanisms:

-

Reporter Gene-Mediated Trapping: In cells genetically engineered to express the E. coli lacZ gene, the enzyme β-galactosidase hydrolyzes the glycosidic bond of FDGal. This cleavage releases the [18F]fluorodeoxygalactose moiety, which is then phosphorylated by cellular kinases, trapping the radiotracer intracellularly.

-

Endogenous Galactose Metabolism: Certain non-hepatic cell types, particularly some cancer cells, exhibit endogenous expression of galactokinase (GALK1), the first enzyme in the Leloir pathway of galactose metabolism. GALK1 phosphorylates FDGal to [18F]FDGal-1-phosphate, which is then trapped within the cell. Recent studies have linked elevated GALK1 expression to poor prognosis in breast cancer and its presence in glioblastoma, suggesting a potential therapeutic and diagnostic target.[1]

Below is a diagram illustrating these two primary pathways for FDGal uptake and retention in non-hepatic cells.

Caption: Mechanisms of FDGal uptake in non-hepatic tissues.

Applications in Non-Hepatic Oncology

Initial explorations of FDGal in non-hepatic cancers have focused on preclinical models of glioma and breast cancer, where alterations in galactose metabolism and the utility of reporter gene imaging are of significant interest.

Glioma

The highly aggressive nature of glioblastoma (GBM) and the challenge of monitoring therapeutic response have spurred the investigation of novel imaging agents. The expression of galactokinase in GBM presents an opportunity for FDGal PET.[1][2][3] Furthermore, the brain's low background galactose metabolism provides a high-contrast environment for imaging lacZ reporter gene expression in the context of gene therapy or viral oncology.

Quantitative Data from Preclinical Glioma Studies

| Animal Model | Tumor Type | Imaging Agent | Key Findings | Reference |

| Mouse | Glioblastoma Xenograft (lacZ+) | 18F-FDGal | Significant correlation between FDGal uptake (SUVmax) and β-galactosidase activity. | (Hypothetical Data) |

| Rat | Orthotopic Glioma | 18F-FDGal | Higher tumor-to-background ratio compared to FDG in a subset of tumors. | (Hypothetical Data) |

Breast Cancer

Recent multi-omics studies have identified a correlation between the galactose metabolism pathway and poor disease-free survival in young breast cancer patients, highlighting GALK1 as a potential biomarker and therapeutic target.[1] This suggests that FDGal could be a valuable tool for patient stratification and monitoring treatment response in specific breast cancer subtypes.

Quantitative Data from Preclinical Breast Cancer Studies

| Animal Model | Tumor Type | Imaging Agent | Key Findings | Reference |

| Mouse | Triple-Negative Breast Cancer Xenograft | 18F-FDGal | FDGal uptake correlates with GALK1 expression levels. | (Hypothetical Data) |

| Mouse | lacZ+ Breast Cancer Model | 18F-FDGal | Feasibility of tracking metastatic spread of lacZ-expressing tumor cells. | (Hypothetical Data) |

Reporter Gene Imaging Applications

The ability to non-invasively image lacZ gene expression using FDGal-PET has profound implications for the development and clinical translation of gene and cell therapies.

Monitoring Gene Therapy

FDGal-PET can provide crucial information on the location, magnitude, and persistence of transgene expression from viral or non-viral vectors. This is particularly valuable in the central nervous system, where invasive biopsies are high-risk.

Tracking Cell-Based Therapies

Genetically modifying therapeutic cells, such as CAR-T cells, to express the lacZ gene allows for their in vivo tracking with FDGal-PET. This can provide insights into cell trafficking, expansion, and persistence at the tumor site.

Caption: Workflow for monitoring gene therapy with FDGal-PET.

Experimental Protocols

Synthesis and Radiolabeling of [18F]FDGal

The synthesis of [18F]FDGal is typically achieved through a nucleophilic substitution reaction on a protected mannose triflate precursor, followed by hydrolysis. Automated synthesis modules are commonly employed to ensure reproducibility and radiation safety.

Materials:

-

[18F]Fluoride (produced from a cyclotron)

-

Mannose triflate precursor

-

Kryptofix 2.2.2

-

Potassium carbonate

-

Acetonitrile

-

Hydrochloric acid

-

Sterile water for injection

-

Solid-phase extraction (SPE) cartridges (e.g., C18, alumina)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

[18F]Fluoride Trapping and Elution: The cyclotron-produced [18F]fluoride in [18O]water is passed through an anion exchange cartridge to trap the [18F]F-. The [18F]F- is then eluted with a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.

-

Azeotropic Drying: The eluted [18F]fluoride is dried by azeotropic distillation with acetonitrile under a stream of nitrogen to remove water.

-

Radiolabeling Reaction: The dried [18F]fluoride/Kryptofix complex is reacted with the mannose triflate precursor in acetonitrile at an elevated temperature (e.g., 85-110°C) for a specified time (e.g., 5-15 minutes).

-

Hydrolysis: The reaction mixture is cooled, and the protecting groups are removed by acid hydrolysis (e.g., with HCl) at an elevated temperature (e.g., 95-120°C) for a specified time (e.g., 5-15 minutes).

-

Purification: The crude product is neutralized and purified using a series of SPE cartridges to remove unreacted [18F]fluoride, Kryptofix, and other impurities. HPLC purification can also be employed for higher purity.

-

Formulation: The purified [18F]FDGal is formulated in a sterile, pyrogen-free saline solution for injection.

-

Quality Control: The final product is tested for radiochemical purity, chemical purity, pH, sterility, and endotoxin levels.

Preclinical PET Imaging Protocol for Non-Hepatic Tumors

This protocol provides a general framework for FDGal-PET imaging in animal models with non-hepatic tumors. Specific parameters may need to be optimized for different tumor models and imaging systems.

Animal Model:

-

Immunocompromised mice (e.g., nude, SCID) bearing subcutaneous or orthotopic xenografts of human cancer cell lines (either lacZ-expressing or with known galactokinase expression).

Imaging Agent Preparation:

-

[18F]FDGal in sterile saline, with a typical injected dose of 3.7-7.4 MBq (100-200 µCi) per mouse.

Imaging Procedure:

-

Fasting: Animals are fasted for 4-6 hours prior to imaging to reduce background glucose levels, which can potentially interfere with galactose transport.

-

Anesthesia: Anesthetize the animal using isoflurane (e.g., 1-2% in oxygen). Maintain body temperature using a heating pad.

-

Radiotracer Injection: Administer [18F]FDGal via tail vein injection.

-

Uptake Period: Allow for a 60-minute uptake period. During this time, the animal should remain under anesthesia.

-

PET/CT or PET/MR Imaging: Position the animal in the scanner. Acquire a CT or MR scan for anatomical co-registration and attenuation correction. This is followed by a static PET scan of 10-20 minutes. Dynamic imaging can also be performed, starting at the time of injection, to obtain kinetic information.

-

Image Reconstruction and Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D). Draw regions of interest (ROIs) on the tumor and reference tissues (e.g., muscle, brain) to calculate standardized uptake values (SUV).

In Vitro FDGal Uptake Assay

This assay can be used to determine the uptake of FDGal in cancer cell lines and to investigate the underlying mechanisms.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

[18F]FDGal

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Gamma counter

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well) and allow them to adhere and grow to a desired confluency.

-

Pre-incubation: Wash the cells with warm PBS and pre-incubate in a glucose-free medium for 30 minutes.

-

FDGal Incubation: Add medium containing a known concentration of [18F]FDGal (e.g., 0.1-1.0 µCi/mL) to the wells and incubate for a specific time (e.g., 60 minutes) at 37°C. For competition studies, co-incubate with an excess of unlabeled galactose.

-

Washing: Remove the radioactive medium and quickly wash the cells three times with ice-cold PBS to stop the uptake.

-

Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 10 minutes.

-

Radioactivity Measurement: Collect the cell lysates and measure the radioactivity using a gamma counter.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

Data Analysis: Express the FDGal uptake as a percentage of the added dose per milligram of protein.

Future Perspectives and Conclusion

The initial explorations of FDGal in non-hepatic tissues are promising and pave the way for a new set of applications for this PET tracer. In oncology, further studies are needed to validate the correlation between FDGal uptake, galactokinase expression, and clinical outcomes in various cancers. Head-to-head comparisons with FDG in different tumor models will be crucial to define the specific clinical scenarios where FDGal may offer an advantage.

In the realm of gene and cell therapy, FDGal-PET stands out as a powerful tool for non-invasive monitoring. The development of novel reporter gene systems that are orthogonal to mammalian metabolism could further enhance the specificity and utility of this approach.

References

- 1. Integrated Multi-Omics Profiling of Young Breast Cancer Patients Reveals a Correlation between Galactose Metabolism Pathway and Poor Disease-Free Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Leloir Pathway with Galactose-Based Antimetabolites in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-galactose ([¹⁸F]FDGal) for Clinical PET Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-deoxy-2-[¹⁸F]fluoro-D-galactose ([¹⁸F]FDGal) is a positron emission tomography (PET) tracer that serves as an analogue of galactose. It is primarily utilized in the assessment of regional metabolic function in the liver. The uptake and subsequent trapping of [¹⁸F]FDGal within hepatocytes are facilitated by the enzyme galactokinase, making it a valuable tool for the clinical evaluation of liver diseases such as cirrhosis and for monitoring the response to various treatments.[1] This document provides a detailed, step-by-step protocol for the synthesis, purification, and quality control of [¹⁸F]FDGal for clinical PET imaging applications.

Synthesis of [¹⁸F]FDGal

The synthesis of [¹⁸F]FDGal is achieved through a nucleophilic fluorination reaction. This method is analogous to the well-established synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) and can be performed using automated synthesis modules.[2][3] The precursor for this synthesis is a protected talose derivative, specifically 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-talopyranose (Talose triflate), which is commercially available.[1][2]

Overall Reaction Scheme

Caption: Chemical synthesis pathway of [¹⁸F]FDGal.

Experimental Protocols

1. Production and Trapping of [¹⁸F]Fluoride:

-

[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron by irradiating enriched [¹⁸O]water.

-

The resulting aqueous [¹⁸F]fluoride is transferred from the target to the automated synthesis module.

-

The [¹⁸F]fluoride is trapped on a quaternary ammonium anion exchange (QMA) cartridge. The [¹⁸O]water is recovered for reuse.

2. Elution of [¹⁸F]Fluoride:

-

The trapped [¹⁸F]fluoride is eluted from the QMA cartridge into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in an acetonitrile/water mixture.

3. Azeotropic Drying:

-

The water is removed from the reaction mixture by azeotropic distillation with acetonitrile under a stream of nitrogen. This step is critical as the presence of water will inhibit the subsequent nucleophilic substitution reaction.

4. ¹⁸F-Fluorination Reaction:

-

A solution of the precursor, Talose triflate, in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/K₂₂₂ complex.

-

The reaction mixture is heated to promote the nucleophilic substitution of the triflate leaving group with [¹⁸F]fluoride.

5. Deprotection (Hydrolysis):

-

After the fluorination is complete, the solvent is evaporated.

-

The acetyl protecting groups on the fluorinated intermediate are removed by basic hydrolysis.

6. Purification:

-

The final product, [¹⁸F]FDGal, is purified using a series of solid-phase extraction (SPE) cartridges to remove unreacted [¹⁸F]fluoride, the Kryptofix catalyst, and any partially hydrolyzed intermediates.

Synthesis Parameters

The following table summarizes the key quantitative data for the synthesis of [¹⁸F]FDGal.

| Parameter | Value | Reference |

| Precursor | 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-talopyranose (Talose triflate) | [1][2] |

| Total Synthesis Time | 28 minutes | [1] |

| Radiochemical Yield (decay corrected) | 3.8 ± 1.2% | [1][2][3] |

| Radiochemical Purity | 98 ± 1% | [1][2][3] |

| Specific Activity | 15 ± 6 GBq/μmol | [1] |

Quality Control

The quality control procedures for [¹⁸F]FDGal are analogous to those established for [¹⁸F]FDG.[2][3] The following tests should be performed on the final product before release for clinical use.

| Test | Method | Standard Result | Reference |

| Physical Appearance | Visual Inspection | Clear, colorless solution, free of particles | [4] |

| pH | pH strip or meter | 4.5 - 8.5 | [4] |

| Radiochemical Identity and Purity | Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) | ≥ 95% [¹⁸F]FDGal | [1][4] |

| Radionuclidic Identity | Half-life determination | 105 - 115 minutes | |

| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.5% of radioactivity from ¹⁸F | [5] |

| Chemical Purity (Residual Solvents) | Gas Chromatography (GC) | Acetonitrile: < 0.04%, Ethanol: < 0.5% | [4] |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (V = max. dose volume) | [4] |

| Sterility | Tryptic soy broth/Fluid thioglycolate medium | Sterile | [4] |

Note: Sterility and endotoxin tests may be completed after the release of the product due to the short half-life of ¹⁸F.[5]

Experimental Workflow

The following diagram illustrates the overall workflow for the production of [¹⁸F]FDGal.

References

- 1. Nucleophilic radiosynthesis of 2-[18F]fluoro-2-deoxy-D-galactose from Talose triflate and biodistribution in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleophilic radiosynthesis of 2-[18F]fluoro-2-deoxy-D-galactose from Talose triflate and biodistribution in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. zumj.journals.ekb.eg [zumj.journals.ekb.eg]

- 5. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

Dynamic PET/CT Imaging with 2-deoxy-2-[¹⁸F]fluoro-D-galactose (FDGal): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-deoxy-2-[¹⁸F]fluoro-D-galactose (FDGal) is a positron emission tomography (PET) radiotracer that serves as an analog of galactose. Its uptake and metabolism are primarily localized to the liver, making it a valuable tool for the quantitative assessment of regional hepatic function and for the imaging of certain types of liver tumors, particularly hepatocellular carcinoma (HCC).[1] Unlike the more ubiquitous PET tracer, 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG), which can show high uptake in various tumors and inflammatory processes, FDGal's specificity for hepatocyte metabolism offers a unique window into liver-specific pathophysiology.[2]

Dynamic PET/CT imaging with FDGal allows for the non-invasive quantification of key kinetic parameters related to galactose metabolism, providing insights into hepatocyte function that are not achievable with static imaging alone.[3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing dynamic FDGal PET/CT in their studies.

Principles and Applications

FDGal is transported into hepatocytes via the same transporters as galactose and is subsequently phosphorylated by galactokinase to FDGal-1-phosphate. This trapping mechanism within the hepatocyte forms the basis for its use in PET imaging. The primary applications of dynamic FDGal PET/CT include:

-

Quantitative Assessment of Liver Function: Dynamic imaging allows for the calculation of the hepatic metabolic clearance of FDGal, which correlates with the liver's capacity to metabolize galactose.[4][5] This can be a sensitive biomarker for various liver diseases.

-

Detection and Characterization of Hepatocellular Carcinoma (HCC): FDGal PET/CT has shown promise in detecting both intra- and extra-hepatic HCC lesions.[1] The metabolic activity of HCC can be quantified, potentially aiding in diagnosis, staging, and monitoring treatment response.

-

Drug Development: In preclinical and clinical studies, dynamic FDGal PET/CT can be employed to assess the hepatotoxicity of new drug candidates by measuring changes in regional liver function.

Experimental Protocols